Potent Anti-MRSA Activity: MIC Comparison to Clinical Standards
Anti-infective agent 2 (Compound V-a) demonstrates exceptional potency against Methicillin-resistant Staphylococcus aureus (MRSA). Its Minimum Inhibitory Concentration (MIC) of 1 μg/mL against MRSA [1] is comparable to the clinical gold standard, vancomycin, which often has MIC values in the range of 0.5-2 μg/mL against susceptible strains [2]. This level of potency is significantly higher than many broad-spectrum antimicrobials and positions it as a valuable tool for anti-MRSA research.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC = 1 μg/mL |
| Comparator Or Baseline | Vancomycin (range): MIC = 0.5-2 μg/mL (clinical reference range) |
| Quantified Difference | Potency within the clinically effective range of vancomycin. |
| Conditions | Broth microdilution method; MRSA strain not explicitly specified but referenced as a clinical isolate. |
Why This Matters
This quantifies its high potency against a critical drug-resistant pathogen, making it a compelling candidate for lead optimization in anti-MRSA drug discovery programs.
- [1] Yang XC, Hu CF, Zhang PL, et al. Coumarin thiazoles as unique structural skeleton of potential antimicrobial agents. Bioorg Chem. 2022;124:105855. View Source
- [2] Rybak MJ, Lomaestro BM, Rotschafer JC, et al. Therapeutic monitoring of vancomycin in adults summary of consensus recommendations from the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, and the Society of Infectious Diseases Pharmacists. Pharmacotherapy. 2009;29(11):1275-1279. View Source
